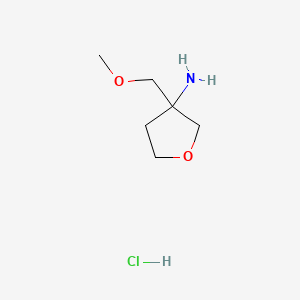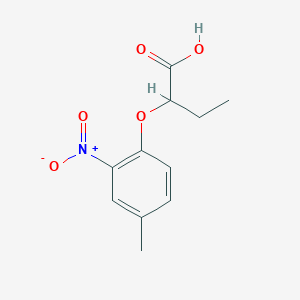
3-(Methoxymethyl)oxolan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)oxolan-3-amine hydrochloride is a chemical compound with the CAS number 1909337-70-7 . It has a molecular weight of 167.63 and a molecular formula of C6H14ClNO2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like boiling point, melting point, solubility, and stability. Unfortunately, the sources I found do not provide specific information about these properties for 3-(Methoxymethyl)oxolan-3-amine hydrochloride .Applications De Recherche Scientifique
Collaborative Psychopharmacologic Studies
Research has explored the metabolism of catecholamines in psychiatric disorders, highlighting the importance of studying amines and their metabolites in cerebrospinal fluid for evaluating amine metabolism in humans. This type of study could potentially relate to the broader field of amines' roles in psychiatric conditions and their treatment (Shopsin et al., 1974).
Synthesis of Chiral Compounds
The synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives has been reported, providing a method to create pharmaceutical compounds and amino alcohols. This research could be indirectly related to developing methods for synthesizing complex molecules, including those similar to 3-(Methoxymethyl)oxolan-3-amine hydrochloride (Ella-Menye et al., 2005).
Biocatalysis in Chemical Synthesis
A high-productivity biocatalytic process for synthesizing (S)-methoxyisopropylamine, a chiral amine moiety common in certain herbicides, demonstrates the role of enzyme and reaction engineering in chemical synthesis. This research indicates the potential for biocatalytic processes in the synthesis of compounds with specific chirality and functionalities (Matcham et al., 1999).
Coupling of Amines with Polysaccharides
Studies on the coupling of amines with polyglucuronic acid, resulting in the formation of amide bonds, show the potential for chemical modification of natural polymers to introduce new functionalities. This research could offer insights into the derivatization of compounds for specific scientific applications (Follain et al., 2008).
Analysis and Estimation of Metabolites
Methods for the estimation of catecholamines and their metabolites in biological samples have been developed, illustrating the importance of accurate measurement techniques in neuroscience and pharmacology research (Kilts et al., 1977).
Propriétés
IUPAC Name |
3-(methoxymethyl)oxolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-4-6(7)2-3-9-5-6;/h2-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGJTVKHPNHBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)oxolan-3-amine hydrochloride | |
CAS RN |
1909337-70-7 |
Source


|
| Record name | 3-(methoxymethyl)oxolan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Fluoro-2-[1-(3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2825150.png)

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2825152.png)

![1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2825154.png)

![2-furyl-N-methyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)car boxamide](/img/structure/B2825156.png)
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2825158.png)
